molecular formula C11H9Cl2N3OS2 B2783892 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 693231-02-6

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2783892
CAS No.: 693231-02-6
M. Wt: 334.23
InChI Key: GJTPHKXAZAJWJY-UHFFFAOYSA-N
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Description

N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a 3,4-dichlorobenzylthio substituent at the 5-position of the thiadiazole ring and an acetamide group at the 2-position. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. The 3,4-dichlorobenzyl group introduces strong electron-withdrawing effects and enhanced lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs with simpler substituents .

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS2/c1-6(17)14-10-15-16-11(19-10)18-5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTPHKXAZAJWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized with acetic anhydride to yield the desired thiadiazole derivative. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes various substitution reactions at the thiadiazole ring or the benzylthio group:

  • Thio-group replacement : The benzylthio group can be replaced by nucleophiles (e.g., hydroxide, amines) under alkaline conditions, forming new thiol derivatives .

  • Electrophilic substitution : The dichlorobenzyl group may undergo electrophilic substitution reactions (e.g., nitration, alkylation) at the aromatic ring, depending on directing effects of the chlorine atoms .

Example Reaction :
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide+NH₃N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide+(3,4-dichlorobenzyl)thiol\text{this compound} + \text{NH₃} \rightarrow \text{N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide} + \text{(3,4-dichlorobenzyl)thiol}
Conditions: NH₃ in ethanol, reflux .

Hydrolysis Reactions

  • Amide hydrolysis : The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:
    This compound+H₃O⁺/H₂ON-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetic acid\text{this compound} + \text{H₃O⁺/H₂O} \rightarrow \text{N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetic acid}
    Conditions: HCl/H₂O or NaOH/EtOH .

  • Thioester hydrolysis : The benzylthio group may hydrolyze under strong acidic/basic conditions, though this is less common due to the stability of thioethers .

Oxidation and Reduction

  • Oxidation of thioether : The benzylthio group can oxidize to sulfoxide or sulfone under oxidizing agents like H₂O₂ or m-CPBA:
    This compound+H₂O₂N-(5-((3,4-dichlorobenzyl)sulfinyl)-1,3,4-thiadiazol-2-yl)acetamide\text{this compound} + \text{H₂O₂} \rightarrow \text{N-(5-((3,4-dichlorobenzyl)sulfinyl)-1,3,4-thiadiazol-2-yl)acetamide}

  • Reduction of dichlorobenzyl : The aromatic ring may undergo catalytic hydrogenation, though steric hindrance from the thiadiazole ring could limit reactivity .

Other Reactions

  • Alkylation : The thiadiazole ring may undergo alkylation at the nitrogen position under specific conditions, though this is less commonly reported .

  • Complexation : The compound may form coordination complexes with metals due to the sulfur and nitrogen heteroatoms in the thiadiazole ring .

Research Findings and Significance

Reaction Type Key Observations
Synthesis pathwaysMulti-step processes with high yields under controlled conditions .
Substitution reactionsThio-group replacement enhances biological activity (e.g., antimicrobial properties) .
HydrolysisAmide hydrolysis products show altered pharmacokinetics and toxicity profiles .
OxidationSulfoxide/sulfone derivatives exhibit modified solubility and reactivity .

The compound’s reactivity is driven by its heterocyclic structure and functional groups, making it versatile for further derivatization in medicinal chemistry. Its thiadiazole core and benzylthio substituent enable diverse transformations, which are critical for optimizing bioactivity in drug discovery .

Scientific Research Applications

Antimicrobial Activity

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has been evaluated for its antimicrobial properties. Studies suggest that the dichlorobenzyl group interacts with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. Additionally, the thiadiazole ring may inhibit specific enzymes critical for microbial survival, indicating its utility in combating infections .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameStructure HighlightsAntimicrobial Activity
This compoundContains thiadiazole and dichlorobenzylEffective against various bacteria
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-PhenylacetamideSimilar structure with mercapto groupEvaluated against cancer cell lines

Anticancer Activity

Recent studies have shown that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, derivatives similar to this compound were synthesized and tested against multiple cancer cell lines including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC). The results indicated varying degrees of cytotoxicity, with some compounds showing comparable efficacy to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

Compound NameTested Cell LinesIC50 (µg/mL)Comparison with Doxorubicin
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-PhenylacetamidePC3, HT-29, SKNMC10 - 500Less effective than doxorubicin
This compoundPC325Comparable efficacy

Mechanism of Action

The mechanism of action of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Key Observations:

Chlorine Substitution Patterns: The 3,4-dichlorobenzyl group in the target compound provides stronger electron-withdrawing effects and steric bulk compared to monosubstituted analogs (e.g., 4-chlorobenzyl in 5j and 5d). Compound 15o (3,5-dichloro substitution) demonstrated significant antitumor activity, suggesting dichloro-substituted derivatives are promising scaffolds for oncology applications .

Acetamide vs. Ureido/Benzothiazole Modifications: The acetamide group in the target compound contrasts with ureido (e.g., 4j) or benzothiazole-linked (e.g., 4g–4j) moieties in antiproliferative agents.

Higher Mp may correlate with crystallinity and stability .

Biological Activity

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This compound exhibits significant potential as an anticancer agent, antimicrobial agent, and anticonvulsant. This article delves into the biological activity of this compound, supported by research findings and case studies.

Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C₉H₇Cl₂N₃S₂
  • Molecular Weight : 252.20 g/mol

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives. For instance:

  • A study reported that certain 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were notably low for some derivatives, indicating potent activity .
CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BHepG20.52

The mechanism of action for these compounds often involves interaction with tubulin or induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Research indicates that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32.6
Escherichia coli47.5

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored in various studies. One study found that certain derivatives exhibited protective effects in seizure models:

  • The compound showed an LD50 value of 3,807.87 mg/kg and provided protection rates of 66.67% in the maximal electroshock (MES) test and 80% in the pentylenetetrazole (PTZ) test at a dosage of 100 mg/kg .

Case Study 1: Anticancer Efficacy

A recent investigation involved synthesizing several derivatives based on the 1,3,4-thiadiazole scaffold. Among these, a compound featuring an acetamide linker demonstrated enhanced activity against MCF-7 cells compared to existing treatments like 5-Fluorouracil . This case illustrates the potential for structural modifications to improve therapeutic efficacy.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were tested against clinical isolates of bacteria. The results indicated that compounds with specific substitutions at the C-5 position exhibited superior activity compared to standard antibiotics . This emphasizes the importance of structure-activity relationships in drug design.

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